

# Early Preclinical Safety and Toxicity Profile of PL37: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PL37     |           |
| Cat. No.:            | B1669973 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PL37** is a first-in-class dual inhibitor of the enkephalin-degrading enzymes, neprilysin (NEP) and aminopeptidase N (APN). Developed by Pharmaleads, this small molecule, also known as a Dual ENKephalinase Inhibitor (DENKI), represents a novel therapeutic approach to pain management. By preventing the breakdown of endogenous enkephalins, **PL37** aims to potentiate the body's natural pain-suppressing mechanisms, offering a potential alternative to conventional opioid analgesics with a potentially improved safety profile. This technical guide synthesizes the currently available public information on the early preclinical safety and toxicity of **PL37**.

It is important to note that comprehensive, quantitative data from dedicated preclinical toxicology studies (e.g., acute, sub-chronic, and chronic toxicity; genotoxicity; carcinogenicity; and safety pharmacology) are not extensively available in the public domain, as is common for drug candidates in development. The information presented herein is collated from published research primarily focused on the pharmacology and early clinical evaluation of **PL37**.

### Mechanism of Action and a Favorable Safety Profile

**PL37**'s mechanism of action is central to its anticipated safety profile. By inhibiting NEP and APN, it increases the local concentrations of enkephalins in response to painful stimuli. These endogenous opioid peptides primarily act on delta and mu-opioid receptors. Studies suggest



that the analgesic effects of **PL37** are mediated significantly by peripheral delta opioid receptors[1]. This peripheral restriction is a key differentiator from traditional opioids that act on the central nervous system (CNS), and it is hypothesized to contribute to a reduction in centrally-mediated side effects.

# Summary of Preclinical and Early Clinical Safety Findings

While specific quantitative data from formal toxicology studies are not publicly available, a consistent theme across multiple preclinical and early clinical reports is the favorable safety and tolerability of **PL37**.

### **Preclinical Observations**

In various animal models, primarily rodents, **PL37** has demonstrated a good safety profile alongside its analgesic efficacy. Notably, studies in rat and mouse models of migraine and neuropathic pain have not reported significant adverse effects[1][2][3][4]. In naive rats, single or repeated administration of **PL37** did not affect cephalic mechanical sensitivity, suggesting a lack of baseline adverse neurological effects on this measure[3]. Furthermore, repeated administration in rodent models has shown a low potential for the development of tolerance and addiction, and an absence of respiratory depression, which are hallmark adverse effects of traditional mu-opioid agonists[1].

## **Early Clinical Trial Data**

Phase I clinical trials involving 168 healthy volunteers, with 126 receiving **PL37**, have provided initial human safety data. These studies reported that **PL37** was well-tolerated, with no observed opiate-type, central, or peripheral adverse effects. The maximum tolerated dose (MTD) was determined to be greater than 1 gram. Importantly, **PL37** did not induce constipation in either healthy subjects or in patients with diabetic neuropathy, a common and often debilitating side effect of opioid therapy[1]. A Phase IIa clinical trial was subsequently designed to further evaluate the safety, tolerability, and efficacy of **PL37** in patients with peripheral neuropathic pain of diabetic origin.

The following table provides a qualitative summary of the available safety and toxicity findings for **PL37**.



| Safety Endpoint                   | Species/System  | Key Findings                                                                              | Citations |
|-----------------------------------|-----------------|-------------------------------------------------------------------------------------------|-----------|
| General Tolerability              | Human (Phase I) | Good safety and tolerability observed.                                                    |           |
| Maximum Tolerated Dose (MTD)      | Human (Phase I) | Greater than 1 gram.                                                                      |           |
| Opioid-like Side<br>Effects       | Human (Phase I) | No opiate-type,<br>central, or peripheral<br>adverse effects<br>detected.                 |           |
| Gastrointestinal<br>Effects       | Human           | Did not result in constipation in healthy subjects and patients with diabetic neuropathy. | [1]       |
| Respiratory Effects               | Rodents         | Absence of respiratory depression with repeated administration.                           | [1]       |
| Tolerance and Addiction Potential | Rodents         | Low potential for tolerance and addiction with repeated administration.                   | [1]       |
| Baseline Neurological<br>Effects  | Rats            | No effect on cephalic mechanical sensitivity in naive animals.                            | [3]       |

### **Experimental Protocols**

Detailed experimental protocols for formal toxicology studies of **PL37** are not available in the public literature. However, the methodologies for the preclinical efficacy studies that also reported on the safety aspects of **PL37** are described in the respective publications. These generally involve the use of established animal models of pain, such as the vincristine-induced



neuropathy model in rats and stress-induced migraine models in mice, coupled with behavioral assessments like von Frey filament testing for mechanical sensitivity[1][4].

For a compound like **PL37**, a standard preclinical toxicology program would typically include the following studies, conducted in compliance with Good Laboratory Practice (GLP) regulations:

- Acute Toxicity Studies: To determine the effects of a single high dose and to estimate the maximum tolerated dose.
- Repeat-Dose Toxicity Studies: To evaluate the effects of repeated administration over various durations (e.g., 28 days, 90 days) in at least two species (one rodent, one nonrodent) to identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).
- Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for the
  compound to cause genetic mutations or chromosomal damage. This typically includes an
  Ames test for bacterial reverse mutation, an in vitro chromosomal aberration test in
  mammalian cells, and an in vivo micronucleus test in rodents.
- Safety Pharmacology Studies: To investigate the potential adverse effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
- Carcinogenicity Studies: Long-term studies in rodents to assess the tumorigenic potential of the compound, usually required for drugs intended for chronic use.

# Visualizations Signaling Pathway of PL37

The following diagram illustrates the proposed mechanism of action for **PL37**.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy of Dual ENKephalinase Inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual enkephalinase inhibitor PL37 as a potential novel treatment of migraine: evidence from a rat model PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive and anti-allodynic effects of oral PL37, a complete inhibitor of enkephalincatabolizing enzymes, in a rat model of peripheral neuropathic pain induced by vincristine -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Preclinical Safety and Toxicity Profile of PL37: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1669973#early-preclinical-data-on-pl37-safety-and-toxicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com